molecular formula C19H17N3O3 B7513833 Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate

Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate

Cat. No.: B7513833
M. Wt: 335.4 g/mol
InChI Key: GBRGIJCSSHBUCL-UHFFFAOYSA-N
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Description

Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is a complex organic compound that features a quinoline and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate typically involves the condensation of pyridin-2-yl and quinoline-4-carboxamido groups with a propanoate ester. One common method involves the use of hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, yielding the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and high-yield synthesis are likely employed to ensure scalability and cost-effectiveness. Techniques such as solvent-free reactions and the use of recyclable catalysts may be utilized to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.

    Pyridine derivatives: Including nicotinamide and pyridoxine, which are essential vitamins.

Uniqueness

Methyl 3-(2-(pyridin-2-yl)quinoline-4-carboxamido)propanoate is unique due to its combined quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties .

Properties

IUPAC Name

methyl 3-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-18(23)9-11-21-19(24)14-12-17(16-8-4-5-10-20-16)22-15-7-3-2-6-13(14)15/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRGIJCSSHBUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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